Menthyl isovalerate

Description

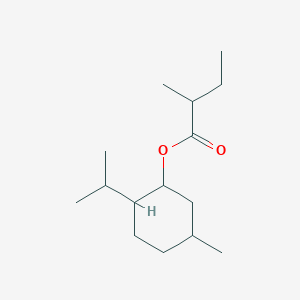

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSSWZYPCCBRN-HZSPNIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883268, DTXSID90893827 | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

260.00 to 262.00 °C. @ 750.00 mm Hg | |

| Record name | Menthyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.910, 0.903-0.911 | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28221-20-7, 89-47-4, 16409-46-4 | |

| Record name | Validol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28221-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028221207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ISOVALERATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6QE751102 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHYL ISOVALERATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M0O284O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Menthyl Isovalerate: A Technical Overview of its Chemical Properties and Structure

Introduction

Menthyl isovalerate, also known by the synonym validolum, is the menthyl ester of isovaleric acid.[1] It is a monoterpenoid recognized for its characteristic menthol aroma and is utilized across various industries, including food, pharmaceuticals, and cosmetics.[2][3] In the food industry, it serves as a flavoring and fragrance agent.[4] Pharmaceutically, particularly in Eastern European countries, it is the primary component of the anxiolytic medication Validol, where it is often mixed with about 25% menthol.[1][5] This technical guide provides a detailed examination of its chemical structure, properties, and the experimental methodologies used for its synthesis and analysis.

Chemical Structure

This compound is structurally classified as a menthane monoterpenoid and a fatty acid ester.[3][6] It is formed from the esterification of menthol with isovaleric acid.[4] The most common isomer is L-menthyl isovalerate, derived from the naturally occurring L-menthol. The stereochemistry is crucial as the biological activity is often specific to one enantiomer.[2]

-

IUPAC Name : (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate[7]

-

Systematic IUPAC Name : (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate[1]

-

Chemical Formula : C₁₅H₂₈O₂[1]

-

SMILES : C[C@@H]1CC--INVALID-LINK--OC(=O)CC(C)C">C@HC(C)C[1][7]

Physicochemical Properties

This compound is a transparent, colorless, oily liquid.[1][8] It is characterized by an odor reminiscent of both menthol and isovaleric acid, described as sweet and herbaceous.[9][10] The compound is practically insoluble in water but is slightly soluble in ethanol.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 240.38 g/mol | [1][7] |

| Boiling Point | 260-262 °C (at 750 mmHg) | [9][10][11] |

| Melting Point | 1.3°C (estimate) | [10] |

| Density | 0.909 g/mL (at 25 °C) | [9][10][11] |

| Refractive Index | 1.4480 - 1.450 (at 20 °C) | [2][7] |

| Flash Point | 110 - 113 °C (closed cup) | [2][11] |

| Optical Activity | [α]20/D -64° (neat, for L-isomer) | [2][11] |

| Solubility | Practically insoluble in water; slightly soluble in ethanol | [1][2][8] |

Experimental Protocols

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the esterification of menthol with isovaleric acid. Several methods have been developed to optimize yield and reaction conditions.

-

Conventional Acid-Catalyzed Esterification : This traditional method involves heating a mixture of L-menthol and isovaleric acid, typically at 100-110°C.[2][9] An acid catalyst such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is required.[9][10] While effective, this industrial method can have drawbacks, including long reaction times (up to 48 hours) and moderate yields of around 75%.[2] The work-up procedure generally includes washings with aqueous sodium bicarbonate to neutralize the acid catalyst and any unreacted isovaleric acid, followed by distillation.[1]

-

Microwave-Assisted Synthesis : To improve reaction efficiency, microwave irradiation can be employed.[2][12] This method significantly accelerates the esterification process. Optimal conditions have been reported using p-toluenesulfonic acid as the catalyst with a microwave power of 560 W for 12 minutes, achieving a yield of 89%.[12] This approach aligns with green chemistry principles by reducing reaction time and energy consumption.[12]

-

Palladium-Catalyzed Carbonylation : A more complex route involves the hydromenthoxycarbonylation of isobutylene.[13] This reaction uses isobutylene, carbon monoxide, and L-menthol in the presence of a palladium catalyst system, such as Pd(PPh₃)₄-TsOH.[2][12] The reaction proceeds regioselectively to yield the linear L-menthyl isovalerate.[13] Optimal conditions using this catalyst at 100°C and a CO pressure of 2.0 MPa for 4 hours can result in a yield of up to 94.9% based on the converted L-menthol.[2]

Analytical and Purification Techniques

The characterization and quality control of this compound require several analytical techniques to assess purity, particularly enantiomeric purity, which is critical for pharmaceutical applications.[2]

-

Gas Chromatography (GC) / Gas-Liquid Chromatography (GLC) : Due to the volatile nature of this compound and its common precursor, menthol, GC is a preferred method for quantitative analysis.[8] It is used to separate and quantify the main components and any residual impurities.[8][14] A validated GC method can establish linearity in a range of 1.152 to 5.762 mg/ml for this compound.[14]

-

Gas Chromatography-Mass Spectrometry (GC/MS) : This hyphenated technique combines the separation power of GC with the identification capabilities of mass spectrometry.[8] It is invaluable for structure elucidation and confirming the identity of the synthesized compound and any byproducts.[8]

-

Chiral Chromatography : To assess enantiomeric purity, techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with chiral stationary phases are used for the effective separation and quantification of enantiomers.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is employed to confirm the ester bond formation and the overall structural integrity of the molecule.[8] The use of chiral shift reagents in NMR spectroscopy can also help in analyzing diastereomeric complexes to determine enantiomeric purity.[2]

-

Polarimetry : This technique measures the optical activity of the compound. L-menthyl isovalerate has a reported optical activity of [α]20/D of -64° (neat), which can be used to confirm the enantiomeric form.[2]

-

Titrimetry : This method is used to assess the acid value, ensuring that the neutralization of the acid catalyst and unreacted isovaleric acid is complete.[8]

Biological Activity and Mechanism of Action

This compound is noted for its anxiolytic (anxiety-relieving) effects.[2] Its mechanism of action, particularly when used sublingually as Validol, is described as reflexogenic.[5] It does not act as a typical systemic sedative but rather stimulates sensory (cold) nerve endings in the oral mucosa.[5] This local irritation is believed to trigger a cascade of physiological responses.

The stimulation of these oral receptors leads to the release of endogenous neuropeptides, such as endorphins and enkephalins.[8] These peptides play a role in pain modulation and can induce a calming effect and vasodilation (widening of blood vessels), which may help alleviate functional discomfort in the chest (cardialgia) associated with nervous tension.[5][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 16409-46-4 [smolecule.com]

- 3. Showing Compound this compound (FDB016218) - FooDB [foodb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pillintrip.com [pillintrip.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0037211) [hmdb.ca]

- 7. This compound, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Validol (this compound) [benchchem.com]

- 9. This compound | 16409-46-4 [chemicalbook.com]

- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound ≥98%, FG | 16409-46-4 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate , also known as Menthyl Isovalerate or Validolum, is the menthyl ester of isovaleric acid.[1][2] This compound is utilized as a food additive for flavor and fragrance and is the primary active component of the anxiolytic drug Validol.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis methodologies for this ester, focusing on experimental protocols, reaction efficiencies, and process workflows.

Synthetic Methodologies Overview

The synthesis of this compound is predominantly achieved through the esterification of L-menthol with isovaleric acid.[4][5] Several approaches have been developed to optimize this reaction, including conventional acid catalysis, microwave-assisted synthesis, and palladium-catalyzed carbonylation. Each method offers distinct advantages and disadvantages concerning reaction time, yield, and environmental impact.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data associated with the key synthetic routes for this compound, allowing for a comparative analysis of their efficiencies.

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |

| Conventional Esterification | Concentrated H₂SO₄ or HCl | 100 - 110 | Up to 48 hours | ~75 | Traditional industrial method with environmental concerns due to waste generation.[4] |

| Conventional Esterification | NaHSO₄ and HCl (in situ) | 80 ± 2 | 20 hours | Not specified | Dual-catalyst system to maintain a highly acidic environment.[6][7] |

| Conventional Esterification | p-Toluenesulfonic acid | 105 - 125 | Not specified | ~79.5 (based on isovaleric acid) | Allows for simultaneous distillation of water.[7] |

| Microwave-Assisted Synthesis | Concentrated H₂SO₄ | 100 (300 W) | 2 - 3 hours | 92 | Significantly reduced reaction time and energy consumption.[6] |

| Microwave-Assisted Synthesis | Concentrated H₂SO₄ | Not specified (560 W) | 2 minutes | 59 | Optimal power and time are critical; higher power reduces yield.[3] |

| Microwave-Assisted Synthesis | p-Toluenesulfonic acid | Not specified (560 W) | 12 minutes | 89 | Higher yield compared to H₂SO₄ under microwave conditions.[3][8] |

| Palladium-Catalyzed Carbonylation | Pd(PPh₃)₄-TsOH | 100 | 4 hours | 51.6 (94.9 based on converted L-menthol) | Involves reaction of isobutylene, carbon monoxide, and L-menthol.[4] |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂-PPh₃-n-CH₃C₆H₄SO₃H | 90 - 100 | 2 hours | 99.7 | High yield under optimized conditions with synthesis gas.[9][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Conventional Esterification using Sulfuric Acid

This protocol is based on the traditional industrial method.

Materials:

-

L-menthol

-

Isovaleric acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate solution (for neutralization)

-

Purified water

Procedure:

-

A mixture of L-menthol and isovaleric acid is heated to a temperature between 100-110°C.[9]

-

A catalytic amount of concentrated sulfuric acid is added to the mixture.[9]

-

The reaction is maintained at this temperature for up to 48 hours.[4]

-

After completion, the reaction mixture is cooled and washed sequentially with purified water and a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isovaleric acid.[2][11]

-

The organic layer is separated, and the crude this compound is purified by vacuum distillation.[11]

Microwave-Assisted Synthesis using p-Toluenesulfonic Acid

This protocol describes a more rapid and efficient synthesis method.[3]

Materials:

-

L-menthol

-

Isovaleric acid

-

p-Toluenesulfonic acid (TsOH)

Procedure:

-

In a glass beaker, charge L-menthol, isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1:1.2:8.51 x 10⁻⁵.[3][8]

-

Subject the mixture to microwave irradiation in a household microwave furnace (2.45 GHz) at a power of 560 W for 12 minutes.[3][8]

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC/MS).[8]

-

Upon completion, purify the product by fractional distillation. The boiling point of L-menthyl isovalerate is reported as 123°C at 6 mm Hg.[4][8]

Palladium-Catalyzed Carbonylation

This protocol outlines a modern approach for the synthesis of this compound.

Materials:

-

L-menthol

-

Isobutylene

-

Carbon monoxide (or synthesis gas)

-

Palladium acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

p-Toluenesulfonic acid (n-CH₃C₆H₄SO₃H)

-

p-Xylene (solvent)

Procedure:

-

The reaction is carried out in a p-xylene solvent.[10]

-

The catalytic system consists of Pd(OAc)₂, PPh₃, and n-CH₃C₆H₄SO₃H in a molar ratio of 1:(6-8):(2-6).[10]

-

The reaction is conducted at a temperature of 90-100°C under a synthesis gas pressure of 9-30 atm.[10]

-

The reaction of isobutylene with carbon monoxide and L-menthol proceeds to yield L-menthyl isovalerate.[3]

Mandatory Visualizations

The following diagrams illustrate the workflows for the described synthetic methods.

Caption: Workflow for Conventional Esterification.

Caption: Workflow for Microwave-Assisted Synthesis.

Characterization and Quality Control

The purity and identity of the synthesized (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate must be confirmed through analytical techniques. Gas Chromatography (GC) is a common method for quantifying residual menthol and isovaleric acid.[6] The spatial structure and stereochemical integrity of the product can be established using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8] The infrared (IR) spectrum of the ester shows a characteristic strong carbonyl stretching band around 1731 cm⁻¹.[3][8] For applications requiring high enantiomeric purity, techniques such as polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and GC with chiral stationary phases are employed.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 16409-46-4 [smolecule.com]

- 5. RU2059605C1 - Method of synthesis of isovaleric acid methyl ester - Google Patents [patents.google.com]

- 6. Validol (this compound) [benchchem.com]

- 7. RU2153488C1 - Method of preparing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. RU2036897C1 - Method of synthesis of menthyl valerate - Google Patents [patents.google.com]

- 11. RU2626978C1 - Method of producing validol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Neurological Mechanism of Action of Menthyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menthyl isovalerate, a compound with a history of use in Eastern Europe as an anxiolytic and sedative, particularly as a component of the preparation Validol, presents a complex pharmacological profile.[1] This technical guide delineates the current scientific understanding of its mechanism of action within the nervous system. Based on available evidence, the primary neurological effects of this compound are not attributed to the direct action of the intact ester but are rather a consequence of its in vivo hydrolysis into its constituent molecules: (-)-menthol and isovaleric acid.[2] This guide provides a comprehensive analysis of the well-documented multi-target engagement of menthol with various neuronal receptors and ion channels, and the emerging, albeit less defined, neurological effects of isovaleric acid. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development seeking to understand and potentially leverage the therapeutic properties of this compound.

Proposed Mechanism of Action: The Hydrolysis Hypothesis

While some non-peer-reviewed sources suggest a direct interaction of this compound with GABA-A receptors containing β3 subunits, there is a conspicuous absence of primary scientific literature to substantiate this claim. The prevailing and more evidence-supported hypothesis posits that the pharmacological activity of this compound is predominantly driven by its hydrolysis into (-)-menthol and isovaleric acid. This biotransformation releases two active moieties, each with distinct effects on the nervous system.

References

Biological activity of menthyl ester of isovaleric acid

An In-depth Technical Guide on the Biological Activity of Menthyl Isovalerate

Abstract

This compound, the menthyl ester of isovaleric acid, is a compound with a history of use as both a flavoring agent and an over-the-counter therapeutic agent.[1][2] Known commercially in various regions, particularly Eastern Europe, as Validol, it is primarily utilized for its anxiolytic and sedative properties.[1][3] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize it. The primary mechanism is believed to be a reflexogenic response initiated by the stimulation of sensory nerve endings in the oral mucosa, coupled with the modulation of central nervous system targets, notably GABA-A receptors, by its menthol moiety.[4][5] This document consolidates available data on its physicochemical properties and the pharmacological activities of its constituent parts, offering insights for researchers, scientists, and drug development professionals.

Introduction

This compound (IUPAC name: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate) is a transparent, colorless, oily liquid with a characteristic menthol aroma.[1][3][6] It is formed through the esterification of l-menthol and isovaleric acid.[7][8] While practically insoluble in water, it is soluble in ethanol.[1][3][9] Historically, a solution containing approximately 25% menthol in this compound has been marketed as Validol for the symptomatic relief of mild neurosis, anxiety, and functional cardialgia (nerve-related chest discomfort).[3][4] Its rapid onset of action, typically within five minutes of sublingual administration, has contributed to its use for acute situational anxiety and stress.[10][11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₈O₂ | [2][3] |

| Molar Mass | 240.38 g·mol⁻¹ | [3][12] |

| Appearance | Transparent, colorless, oily liquid | [1][3][6] |

| Odor | Characteristic menthol aroma | [1][6] |

| Solubility | Practically insoluble in water; soluble in ethanol | [1][3][9] |

| Density | ~0.909 g·cm⁻³ (25 °C) | [9] |

| Boiling Point | 260–262 °C (1000 hPa) | [9] |

| Refractive Index | ~1.4481 (20 °C) | [9] |

| Flash Point | 110 °C | [1][13] |

Biological Activities

This compound exhibits a range of biological effects, primarily centered on the nervous and cardiovascular systems.

Anxiolytic and Sedative Effects

The most well-documented application of this compound is for the management of anxiety, nervousness, panic attacks, and hysteria.[10][14] Its calming effect is described as a mild sedative action that helps reduce nervous tension and irritability.[4][15] The rapid onset following sublingual administration makes it suitable for addressing acute episodes of heightened emotional strain and distress.[11][14][16]

Cardiovascular Effects

This compound is classified as a mild reflexogenic vasodilator.[4] It is used to alleviate functional cardialgia, which is discomfort in the chest area driven by nervous factors rather than coronary ischemia.[4][6] The vasodilatory effect is not a direct action on the coronary arteries but rather a reflex response to oral sensory stimulation, which is believed to improve blood flow and regulate vascular permeability through the release of endogenous peptides.[14][15]

Analgesic and Other Effects

The release of endogenous peptides such as enkephalins and endorphins, stimulated by the reflex mechanism, may contribute to a mild analgesic effect.[6][14] Additionally, this compound has been used for situational nausea related to travel (motion sickness).[6][10]

Mechanism of Action

The biological activity of this compound is attributed to a dual mechanism involving a peripheral reflex action and direct modulation of central nervous system targets by its components after absorption. Upon hydrolysis, it yields menthol and isovaleric acid.[1]

Reflexogenic Pathway

The primary mechanism of action is described as reflexogenic.[4] When administered sublingually, the compound stimulates sensory (cold-sensitive TRPM8) nerve endings in the oral mucosa.[4][6] This irritation is proposed to trigger a systemic response, leading to the release of various endogenous peptides, including endorphins, enkephalins, kinins, and histamine.[6][14] These peptides are involved in the regulation of pain sensation and vascular permeability, which underlies the compound's vasodilatory and mild analgesic effects.[6][14]

Modulation of the GABAergic System

The sedative and anxiolytic effects are likely mediated through the central nervous system. Research indicates that the menthol component is a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[1][5][17] Menthol enhances GABA-A receptor-mediated currents, which leads to neuronal hyperpolarization and a reduction in neuronal excitability, producing a calming effect.[17][18] Studies suggest that menthol may share binding sites with the anesthetic propofol on the GABA-A receptor, distinct from the benzodiazepine binding site.[17][19]

Interaction with TRP Channels

Menthol is a well-established agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is activated by cold temperatures.[5][20][21] The stimulation of these "cold" receptors in the oral cavity is responsible for the characteristic cooling sensation and is the initiating step in the reflexogenic pathway.[6][20]

Quantitative Pharmacological Data

Quantitative data on the biological activity of this compound itself is limited in the public domain. However, data for its active moiety, menthol, provides insight into its potential interactions.

Table 4.1: Pharmacological Activity of Menthol

| Target/Assay | Action | Effective Concentration / EC₅₀ | Reference(s) |

| TRPM8 Receptor (melanoma cells) | Agonist / Channel Activation | EC₅₀ = 286 µM | [21] |

| GABA-A Receptors (PAG neurons) | Positive Allosteric Modulator | 150 - 750 µM | [18] |

| Loss of Righting Reflex (in vivo tadpole assay) | General Anesthetic Activity | EC₅₀ = 23.5 ± 4.7 µM | [19] |

| κ-opioid Receptors | Selective Activation | Not specified | [5] |

| Voltage-gated Na⁺ Channels | Blockade | Not specified | [5] |

| Voltage-gated Ca²⁺ Channels | Blockade | Not specified | [5] |

| 5-HT3 Receptors | Negative Modulation | Not specified | [5] |

Experimental Methodologies

The characterization of this compound and its components involves standard pharmacological and analytical techniques. The following are generalized protocols for key experimental approaches mentioned in the literature.

In Vitro Electrophysiology: Patch-Clamp Recording

This technique is used to study the effects of a compound on ion channels, such as GABA-A receptors, in isolated neurons.

Objective: To determine if menthol (as a proxy for the active moiety of this compound) modulates GABA-A receptor-mediated currents.

Generalized Protocol:

-

Preparation: Prepare acute brain slices (e.g., from the periaqueductal grey or hippocampus) from a rodent model.

-

Recording: Obtain whole-cell voltage-clamp recordings from individual neurons within the brain slice.

-

Baseline Measurement: Record spontaneous inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors under baseline conditions.

-

Compound Application: Perfuse the brain slice with a solution containing a known concentration of menthol (e.g., 150-750 µM).[18]

-

Effect Measurement: Record IPSCs in the presence of the compound. Analyze changes in amplitude, frequency, and decay kinetics of the IPSCs. An increase in the decay time suggests positive allosteric modulation.

-

Tonic Current Analysis: Measure any changes in the baseline holding current to assess effects on extrasynaptic GABA-A receptors that mediate tonic inhibition.

-

Washout: Perfuse the slice with a compound-free solution to determine if the effects are reversible.

-

Controls: Use specific GABA-A receptor antagonists (e.g., bicuculline, picrotoxin) to confirm that the observed effects are mediated by the target receptor.[18]

In Vivo Behavioral Assay: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to screen for compounds with potential anticonvulsant activity, often mediated by the GABAergic system.[22]

Objective: To assess the anticonvulsant properties of a test compound.

Generalized Protocol:

-

Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the laboratory environment.

-

Grouping: Divide animals into control (vehicle) and treatment groups (receiving different doses of the test compound).

-

Compound Administration: Administer the test compound or vehicle via a specific route (e.g., oral gavage, intraperitoneal injection) at a set time before seizure induction.

-

Seizure Induction: Administer a convulsant dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist.

-

Observation: Observe the animals for a defined period (e.g., 30 minutes) and record seizure-related behaviors, such as the latency to the first seizure and the severity of convulsions (e.g., using a scoring system).

-

Data Analysis: Compare the seizure latency and severity scores between the control and treatment groups. A significant increase in latency or decrease in severity indicates potential anticonvulsant activity.

Chemical Synthesis: Acid-Catalyzed Esterification

This is the conventional method for producing this compound.[1][7]

Generalized Protocol:

-

Reactant Mixture: Combine L-menthol and isovaleric acid in a reaction vessel.[7]

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][23]

-

Heating: Heat the mixture, typically to 100-110°C, to drive the esterification reaction.[1][7] Water produced during the reaction can be removed to shift the equilibrium towards the product.

-

Work-up: After the reaction is complete, cool the mixture. Neutralize the remaining acid catalyst with a basic solution (e.g., sodium bicarbonate) and perform aqueous washes to remove unreacted isovaleric acid and other water-soluble impurities.[3]

-

Purification: Purify the resulting crude ester, typically by distillation, to obtain pure this compound.

Conclusion and Future Directions

This compound is a pharmacologically active compound with established sedative, anxiolytic, and mild vasodilatory properties. Its mechanism of action appears to be a combination of a peripheral reflexogenic pathway initiated in the oral mucosa and central effects mediated primarily by the positive allosteric modulation of GABA-A receptors by its menthol moiety. While its clinical use is based on a long history of application, modern pharmacological characterization is lacking.

Future research should focus on:

-

Quantitative Pharmacodynamics: Determining binding affinities (Ki), potency (EC₅₀), and efficacy for GABA-A receptor subtypes, TRPM8, and other potential targets.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism (including the rate of hydrolysis to menthol and isovaleric acid), and excretion profile of the parent compound.

-

Clinical Trials: Conducting well-controlled clinical trials to rigorously evaluate its efficacy and safety for anxiety and other indications according to modern standards.

A deeper understanding of its molecular pharmacology will be critical for validating its traditional uses and exploring its potential as a lead compound for the development of novel therapeutics for anxiety and neurological disorders.

References

- 1. Buy this compound | 16409-46-4 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pillintrip.com [pillintrip.com]

- 5. Menthol - Wikipedia [en.wikipedia.org]

- 6. Validol (this compound) [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. RU2059605C1 - Method of synthesis of isovaleric acid methyl ester - Google Patents [patents.google.com]

- 9. Menthylisovalerat – Wikipedia [de.wikipedia.org]

- 10. unitedpharmacies.md [unitedpharmacies.md]

- 11. researchgate.net [researchgate.net]

- 12. This compound, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, 16409-46-4 [thegoodscentscompany.com]

- 14. rupharma.com [rupharma.com]

- 15. pillintrip.com [pillintrip.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Menthol shares general anesthetic activity and sites of action on the GABA(A) receptor with the intravenous agent, propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TRPM8 - Wikipedia [en.wikipedia.org]

- 21. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticonvulsant and anxiolytic-like potential of the essential oil from the Ocimum basilicum Linn leaves and its major constituent estragole on adult zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. RU2153488C1 - Method of preparing this compound - Google Patents [patents.google.com]

A Technical Guide to the Natural Occurrence of Menthyl Isovalerate in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl isovalerate (IUPAC name: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate) is a naturally occurring ester formed from the alcohol menthol and the short-chain branched fatty acid, isovaleric acid.[1][2][3] It is characterized as a transparent, colorless, oily liquid with a complex aroma profile described as fruity, cooling, sweet, and woody.[4][5] This compound is a recognized flavoring agent and fragrance ingredient, utilized in food, cosmetics, and pharmaceutical preparations.[1][2][6] In some regions, a mixture of this compound and menthol is known as Validol and used as an anxiolytic.[1] This guide provides a detailed overview of its natural occurrence in essential oils, biosynthetic pathways, and the experimental protocols for its extraction, identification, and quantification.

Natural Occurrence and Quantitative Data

This compound is a constituent of several plant essential oils, though often not as a major component. Its presence is most notably reported in species of the Mentha (mint) and Valeriana genera. The concentration of this compound can vary significantly based on the plant's geographical origin, cultivar, stage of development, and the specific extraction method used.

Below is a summary of the quantitative data reported in the scientific literature for the occurrence of this compound and related esters in various essential oils.

| Plant Species | Plant Part | Compound | Concentration (% of Total Oil) | Reference |

| Valeriana officinalis L. | Roots | Myrtenyl isovalerate* | 1.1 - 2.5% | [7][8] |

| Mentha × piperita L. (Peppermint) | Leaves | This compound | Reported as a key constituent | [5][9] |

| Mentha × piperita L. | Leaves | Menthyl acetate** | 0.3 - 9.2% | [10] |

| Tanacetum polycephalum | Flower | This compound | Reported as present | [9] |

| Nutmeg | Seed | This compound | Reported as present | [5] |

*Note: Myrtenyl isovalerate is an ester of myrtenol and isovaleric acid, indicating the presence of the isovalerate moiety in Valerian oil. Direct quantification of this compound was not specified in these studies. **Note: Menthyl acetate is a related ester of menthol. Its presence in high concentrations suggests the availability of menthol for esterification with other acids like isovaleric acid.

Biosynthesis of this compound

The biosynthesis of this compound is an enzymatic esterification reaction between L-menthol and isovaleroyl-CoA (the activated form of isovaleric acid). The formation of this ester is dependent on the plant's metabolic pathways that produce its precursors.

Precursor Synthesis: (-)-Menthol

The biosynthesis of (-)-menthol is well-studied, particularly in Mentha x piperita (peppermint).[11] The pathway involves multiple steps across different subcellular compartments within the plant's glandular trichomes.[11]

-

Geranyl Diphosphate (GPP) Synthesis: The pathway begins in the plastid with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form GPP.[12]

-

Cyclization: GPP is cyclized by (-)-limonene synthase to form the parent monoterpene, (-)-limonene.[11]

-

Hydroxylation and Redox Reactions: A series of hydroxylations, oxidations, and reductions convert (-)-limonene through intermediates such as (-)-trans-isopiperitenol, (-)-isopiperitenone, (+)-cis-isopulegone, and (+)-pulegone.

-

Final Reduction Steps: Pulegone is reduced to (-)-menthone, which is then further reduced by menthone reductase to form the final product, (-)-menthol.[11]

Precursor Synthesis: Isovaleric Acid

Isovaleric acid (3-methylbutanoic acid) is a branched-chain fatty acid derived from the catabolism of the amino acid L-leucine. This metabolic process is common in plants and animals.

Esterification

The final step is the esterification, catalyzed by an alcohol acyltransferase (AAT). This enzyme transfers the isovaleroyl group from isovaleroyl-CoA to the hydroxyl group of (-)-menthol, forming this compound and releasing Coenzyme A.

Experimental Protocols

The analysis of this compound in essential oils involves a multi-step process, from the initial extraction from plant material to final quantification.

Extraction of Essential Oil from Plant Material

The primary goal of extraction is to isolate volatile compounds from the plant matrix.

Method 1: Hydrodistillation / Steam Distillation This is the most common method for extracting essential oils.[13][14]

-

Principle: Plant material is exposed to boiling water (hydrodistillation) or steam (steam distillation). The steam carries the volatile essential oil components out of the plant material. The mixture of steam and oil vapor is then condensed back into a liquid, and the oil separates from the water.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Protocol:

-

The plant material (e.g., dried and powdered roots, fresh leaves) is placed in a distillation flask.

-

For hydrodistillation, the flask is filled with water to cover the material. For steam distillation, steam is passed through the material.

-

The flask is heated, and the distillation process is carried out for a period of 2-4 hours, or until no more oil is collected.[15]

-

The collected oil is separated from the aqueous phase (hydrosol) using a separatory funnel.

-

The oil is dried over anhydrous sodium sulfate to remove residual water and then stored in a sealed vial at a low temperature (e.g., 4°C) in the dark.

-

Method 2: Microwave-Assisted Extraction (MAE) A more modern and rapid technique that can reduce extraction time and solvent consumption.[13]

-

Principle: Microwave energy is used to heat the solvent and water within the plant material, causing the plant cells to rupture and release their contents into the solvent.

-

Protocol:

-

Plant material is placed in an extraction vessel with a suitable solvent (e.g., ethanol).

-

The vessel is placed in a microwave reactor.

-

Microwave power, temperature, and extraction time are set (e.g., 1.5 kW for 7 minutes).[13]

-

After extraction, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the essential oil extract.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[16][17][18]

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. An inert carrier gas moves the vapor through a long, thin column. Compounds separate based on their boiling points and affinity for the column's stationary phase. As each compound exits the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment. The resulting mass spectrum is a unique "fingerprint" that allows for identification by comparison to spectral libraries.

-

Protocol:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or acetone, 1% v/v).[16][19]

-

Injection: A small volume (e.g., 0.5-1.0 µL) of the diluted sample is injected into the GC inlet.[19][20]

-

GC Separation:

-

Column: A capillary column, typically with a non-polar or semi-polar stationary phase (e.g., DB-5, HP-5MS, or a Polyethylene Glycol (PEG) phase), is used.[17] A common dimension is 30-60m length x 0.25-0.32mm ID x 0.25µm film thickness.[17][19]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[20]

-

Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might be: initial temperature of 60°C for 5 min, ramp up at 3°C/min to 180°C, then ramp up at 20°C/min to 280°C, and hold for 10 min.[20]

-

-

MS Detection:

-

Data Analysis:

-

Identification: Compounds are tentatively identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley). Confirmation is achieved by comparing their calculated Retention Indices (RI) with literature values.

-

Quantification: The relative percentage of each component is calculated based on the area of its corresponding peak in the total ion chromatogram (TIC), assuming a response factor of 1 for all compounds.

-

-

Conclusion

This compound is a noteworthy ester found in the essential oils of several aromatic plants, contributing to their characteristic sensory profiles. While its concentration is generally lower than that of primary monoterpenes like menthol or menthone, its presence is significant for the overall aroma and potential bioactivity of the oil. The biosynthesis of this compound relies on the convergence of the well-established monoterpenoid pathway and amino acid catabolism. Standard analytical procedures, centered around distillation and GC-MS analysis, provide robust and reliable methods for the extraction, identification, and quantification of this compound, enabling further research into its applications in the pharmaceutical, food, and fragrance industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 16409-46-4 [thegoodscentscompany.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. 异戊酸薄荷酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 10. kirj.ee [kirj.ee]

- 11. researchgate.net [researchgate.net]

- 12. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iscientific.org [iscientific.org]

- 15. jmrhs.info [jmrhs.info]

- 16. leco.co.th [leco.co.th]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. aensiweb.com [aensiweb.com]

- 20. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Profile of Menthyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Menthyl Isovalerate, an ester known for its applications as a flavoring and fragrance agent.[1][2] This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. The NMR data is predicted based on the known chemical shifts of the menthyl and isovalerate moieties, while the IR and MS data are based on characteristic functional group absorptions and fragmentation patterns, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.70 | dt | 1H | H-1' (proton on carbon bearing the ester oxygen) |

| ~2.20 | d | 2H | H-2 (protons alpha to the carbonyl group) |

| ~2.10 | m | 1H | H-3 (methine proton of the isovalerate group) |

| ~1.00 - 2.00 | m | 9H | Menthyl ring protons |

| ~0.95 | d | 6H | H-4, H-5 (diastereotopic methyl protons of the isovalerate group) |

| ~0.90 | d | 3H | Menthyl methyl protons |

| ~0.75 | d | 6H | Menthyl isopropyl methyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173.0 | C=O (ester carbonyl) |

| ~74.0 | C-1' (carbon bearing the ester oxygen) |

| ~47.0 | Menthyl ring carbon |

| ~43.0 | C-2 (methylene carbon alpha to carbonyl) |

| ~41.0 | Menthyl ring carbon |

| ~34.0 | Menthyl ring carbon |

| ~31.0 | Menthyl ring carbon |

| ~26.0 | C-3 (methine carbon of isovalerate group) |

| ~25.0 | Menthyl ring carbon |

| ~22.5 | C-4, C-5 (isovalerate methyl carbons) |

| ~22.0 | Menthyl methyl carbon |

| ~21.0 | Menthyl isopropyl methyl carbon |

| ~16.0 | Menthyl isopropyl methyl carbon |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (CH₂, CH₃) |

| ~1370 | Medium | C-H bending (CH₃) |

| ~1170 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

A prominent feature in the mass spectrum of esters is the fragmentation pattern. For this compound (molar mass: 240.38 g/mol ), the electron ionization (EI) mass spectrum is expected to show characteristic fragments.[1]

Table 4: Predicted Key Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 240 | [M]⁺ (Molecular ion) |

| 139 | [M - C₅H₉O₂]⁺ (Loss of isovalerate group) |

| 138 | [M - C₅H₁₀O₂]⁺ (Loss of isovaleric acid) |

| 85 | [C₅H₉O]⁺ (Isovaleryl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation from isovalerate group) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These are generalized protocols for esters and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added.

-

-

¹H NMR Acquisition :

-

The instrument is typically a 300 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

A higher concentration of the sample (50-100 mg) is often required.

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

-

A longer acquisition time is generally necessary due to the low natural abundance of the ¹³C isotope.[3]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Data Acquisition :

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared salt plate assembly into the sample holder of an FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into the GC, where the compound is vaporized and separated from the solvent.

-

-

Ionization and Analysis :

-

Electron Ionization (EI) is a common method for generating ions. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each fragment, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Menthyl Isovalerate: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of menthyl isovalerate, a compound of interest in various scientific and pharmaceutical applications. Due to the limited availability of extensive quantitative solubility data for this compound across a wide range of organic solvents, this guide presents the available information for the target compound, supplemented with data from structurally analogous esters to infer its likely solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to enable researchers to generate precise data for their specific solvent systems.

Solubility Data of this compound and Structural Analogs

The following table summarizes the available quantitative and qualitative solubility data for this compound and structurally similar esters. This information is crucial for selecting appropriate solvent systems for formulation, purification, and analytical method development.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | 25 | Insoluble | Qualitative |

| 80% Ethanol (v/v) | Not Specified | 1 mL in 10 mL | Semi-quantitative | |

| Ethanol | Not Specified | Soluble | Qualitative | |

| DMSO | Not Specified | 200 mg/mL | Quantitative | |

| L-Menthyl Acetate | Water | 20 | 23.2 mg/L | Quantitative |

| Alcohol | Not Specified | Soluble | Qualitative | |

| Ether | Not Specified | Miscible | Qualitative | |

| Menthyl Propionate | Water | 25 | 2.58 mg/L (est.) | Quantitative (Estimated) |

| Alcohol | Not Specified | Soluble | Qualitative | |

| Isoamyl Isovalerate | Water | 20 | 48.1 mg/L | Quantitative |

| 70% Ethanol (v/v) | Not Specified | 1 mL in 6 mL | Semi-quantitative | |

| Propylene Glycol | Not Specified | Slightly Soluble | Qualitative | |

| Fixed Oils | Not Specified | Soluble | Qualitative |

Experimental Protocol: Determination of this compound Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable approach for establishing solid-liquid or liquid-liquid equilibrium and quantifying solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Analytical Balance (± 0.0001 g)

-

Thermostatic Shaker Water Bath or Incubator

-

Calibrated Thermometer

-

Glass Vials with airtight caps (e.g., screw caps with PTFE septa)

-

Syringes and Syringe Filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed glass beakers or evaporating dishes

-

Vacuum oven or desiccator

-

Vortex mixer

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial. The amount of this compound should be sufficient to ensure that a separate liquid phase of the solute remains after equilibrium is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

-

-

Sample Collection and Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a syringe fitted with a syringe filter. The filter will remove any undissolved micro-droplets of this compound.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, dry glass beaker or evaporating dish.

-

Record the exact weight of the beaker with the aliquot.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent any loss of the non-volatile this compound.

-

Once the solvent is completely evaporated, place the beaker in a desiccator to cool to room temperature.

-

Weigh the beaker containing the this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty beaker from the final constant weight of the beaker with the residue.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the aliquot.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

An In-depth Technical Guide to the Thermochemical Properties of Menthyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl isovalerate, a significant contributor to the fragrance and flavor industries and a compound with reported anxiolytic properties, requires a thorough understanding of its thermochemical characteristics for applications ranging from process design and safety to formulation and stability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the scarcity of specific experimental thermochemical data for this compound in publicly available literature, this document details the established experimental methodologies for determining key thermochemical parameters, including enthalpy of formation, heat capacity, and vapor pressure. Furthermore, it presents available data for structurally analogous compounds to offer a comparative context. This guide also includes a visualization of a standard experimental workflow for the determination of vapor pressure, a critical parameter for this volatile compound.

Introduction

This compound, also known as validolum, is the ester formed from the reaction of menthol and isovaleric acid.[1][2] It is a colorless, oily liquid with a characteristic menthol scent.[2] Its primary applications are as a flavoring and fragrance agent in food and cosmetic products.[1] Additionally, in some regions, it is used in pharmaceutical preparations for its potential anxiolytic effects.[2] A detailed understanding of its thermochemical properties is essential for process optimization, safety assessments during handling and storage, and for predicting its behavior in various formulations.

This guide synthesizes the available structural and physical data for this compound and provides a detailed framework of the experimental protocols necessary to determine its fundamental thermochemical properties.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. While some basic physical constants are documented, crucial thermochemical data remains largely uncharacterized in accessible literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O₂ | [3] |

| Molecular Weight | 240.38 g/mol | [4] |

| CAS Number | 16409-46-4 | [3] |

| Appearance | Colorless, clear oily liquid | [1] |

| Odor | Menthol-like, fruity, sweet, woody | [5] |

| Boiling Point | 260-262 °C at 750 mmHg | [6] |

| Melting Point | 1.3 °C (estimate) | [6] |

| Density | 0.909 g/mL at 25 °C | [6] |

| Flash Point | 110 °C (230 °F) | [1] |

| Vapor Pressure | 0.007 mmHg at 25 °C (estimate) | [1] |

| Solubility | Practically insoluble in water; very slightly soluble in ethanol. | [2] |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a compound like this compound relies on well-established experimental techniques. The following sections detail the standard methodologies for measuring enthalpy of formation, heat capacity, and vapor pressure.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this is most commonly determined indirectly through combustion calorimetry.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Bomb Preparation: The bomb is charged with a high pressure of pure oxygen (typically around 3 MPa) to ensure complete combustion. A small, known amount of water is often added to the bomb to ensure that the final products are in a well-defined state.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction releases heat, causing a rise in the temperature of the calorimeter system (the bomb and the surrounding water bath).

-

Temperature Measurement: The temperature change of the calorimeter is meticulously measured using a high-precision thermometer.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify any side products, such as nitric acid formed from residual nitrogen in the air.

-

Calculation: The heat of combustion is calculated from the observed temperature rise and the known heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of any side products. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Heat Capacity: Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. For liquids, it is an important parameter for heat transfer calculations and for understanding the energetics of conformational changes. Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids and solids.

Experimental Protocol:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in a sample pan. An empty pan of the same type is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a constant heating rate (e.g., 10-20 K/min) under a controlled atmosphere, typically an inert gas like nitrogen.

-

Measurement Cycle: A three-step measurement is performed:

-

Baseline Run: An initial scan is performed with both the sample and reference pans empty to obtain the baseline heat flow.

-

Standard Run: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

-

Sample Run: The standard is replaced with the this compound sample, and the scan is repeated under identical conditions.

-

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing the heat flow signal of the sample to that of the standard material, taking into account their respective masses.

Vapor Pressure: Knudsen Effusion Method

Vapor pressure is a critical property for volatile compounds, influencing their evaporation rate, and is essential for distillation process design and safety assessments. For low-volatility compounds like this compound, the Knudsen effusion method is a suitable technique for accurate measurement.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is placed in a Knudsen cell, a small container with a precisely machined, small orifice of known area.

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber, and the system is evacuated to a very low pressure.

-

Temperature Control: The temperature of the Knudsen cell is precisely controlled and maintained at a set value.

-

Effusion and Mass Loss Measurement: At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz-Langmuir equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-